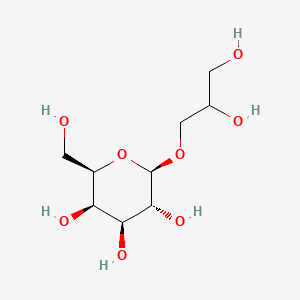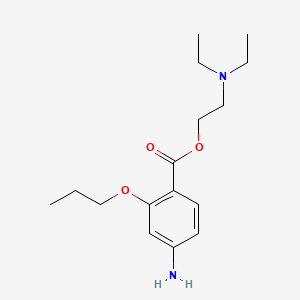
普罗泊卡因
描述
科学研究应用
普罗泊卡因已被广泛研究,用于各种领域:
化学: 用作模型化合物研究酯水解和酯化反应。
生物学: 研究其对神经冲动传导的影响及其与钠通道的相互作用.
医学: 主要用作牙科手术和小型手术中的局部麻醉剂.
工业: 用于配制用于医疗用途的麻醉剂产品.
作用机制
生化分析
Biochemical Properties
Propoxycaine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to and blocks voltage-gated sodium channels, inhibiting the ionic flux essential for nerve impulse conduction . This interaction results in a loss of sensation, making propoxycaine an effective local anesthetic. Additionally, propoxycaine has been shown to increase annular lipid fluidity in cell lipid bilayers, particularly affecting the inner monolayer . This modulation of lipid bilayers further supports its role in neural impulse modulation.
Cellular Effects
Propoxycaine influences various types of cells and cellular processes. It decreases nerve impulses, leading to a reduction in pain sensation during dental procedures . The compound also affects cell signaling pathways by blocking sodium channels, which are crucial for the propagation of action potentials in neurons. This blockage can alter gene expression and cellular metabolism, as the inhibition of sodium channels impacts the overall cellular environment and function.
Molecular Mechanism
At the molecular level, propoxycaine exerts its effects by binding to voltage-gated sodium channels and blocking the ionic flux necessary for nerve impulse conduction . This binding interaction prevents the depolarization of the neuronal membrane, leading to a loss of sensation. Additionally, propoxycaine’s ability to increase lipid fluidity in cell membranes suggests that it may also influence membrane-bound enzymes and receptors, further contributing to its anesthetic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propoxycaine change over time. The compound is hydrolyzed in both the plasma and liver by plasma esterases, leading to its degradation . This hydrolysis affects the stability and long-term effects of propoxycaine on cellular function. In vitro and in vivo studies have shown that prolonged exposure to propoxycaine can result in decreased cellular activity and potential cytotoxicity, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of propoxycaine vary with different dosages in animal models. At lower doses, propoxycaine effectively blocks nerve impulses without causing significant adverse effects . At higher doses, the compound’s toxicity becomes apparent, leading to potential neurotoxicity and other adverse effects. These threshold effects underscore the importance of careful dosage management in experimental and clinical settings.
Metabolic Pathways
Propoxycaine is involved in metabolic pathways that include hydrolysis by plasma esterases in the liver and plasma . This hydrolysis results in the breakdown of propoxycaine into its metabolites, which are then excreted via the kidneys. The involvement of specific enzymes and cofactors in this metabolic process highlights the compound’s interaction with the body’s detoxification systems.
Transport and Distribution
Within cells and tissues, propoxycaine is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific tissues, particularly in nerve tissues where it exerts its anesthetic effects. The distribution of propoxycaine is crucial for its efficacy and safety as a local anesthetic.
Subcellular Localization
Propoxycaine’s subcellular localization is primarily within the neuronal membranes, where it interacts with voltage-gated sodium channels . This localization is essential for its activity as a local anesthetic, as it allows the compound to effectively block nerve impulses. Additionally, any post-translational modifications or targeting signals that direct propoxycaine to specific compartments or organelles further enhance its function and efficacy.
准备方法
合成路线和反应条件: 普罗泊卡因可以通过 4-氨基-2-丙氧基苯甲酸与 2-(二乙氨基)乙醇的酯化反应合成 . 反应通常涉及使用二氯亚砜或二环己基碳二亚胺等脱水剂来促进酯化过程 .
工业生产方法: 在工业环境中,普罗泊卡因的合成涉及类似的酯化反应,但规模更大。反应条件经过优化,以确保最终产品的高收率和纯度。 该过程可能包括多个纯化步骤,包括重结晶和色谱法,以达到所需的质量 .
化学反应分析
反应类型: 普罗泊卡因会发生各种化学反应,包括:
水解: 普罗泊卡因可以在血浆和肝脏中被血浆酯酶水解,生成 4-氨基-2-丙氧基苯甲酸和 2-(二乙氨基)乙醇.
氧化和还原: 虽然普罗泊卡因的具体氧化和还原反应文献较少,但在适当条件下,该化合物可能发生此类反应。
常见试剂和条件:
水解: 通常发生在水性环境中,由酯酶促进。
氧化和还原: 常见的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。
主要生成产物:
相似化合物的比较
Uniqueness of Propoxycaine: Propoxycaine’s rapid onset and longer duration of action make it particularly useful in dental procedures where quick and sustained anesthesia is required . Its combination with procaine enhances the overall anesthetic effect, providing a unique advantage over other local anesthetics .
属性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-propoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJIGINSTLKQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047866 | |
| Record name | Propoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Propoxycaine is a para-aminobenzoic acid ester with local anesthetic activity. Propoxycaine binds to and blocks voltage-gated sodium channels, thereby inhibiting the ionic flux essential for the conduction of nerve impulses. This results in a loss of sensation. In one study, propoxycaine hydrochloride increased annular lipid fluidity in cell lipid bilayers and had a greater fluidizing effect on the inner monolayer than that of the outer monolayer. This may further confirm its role in modulating neural impulses. | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
86-43-1 | |
| Record name | Propoxycaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propoxycaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propoxycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propoxycaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPOXYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPD1EH7F53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
146-151 | |
| Record name | Propoxycaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09342 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


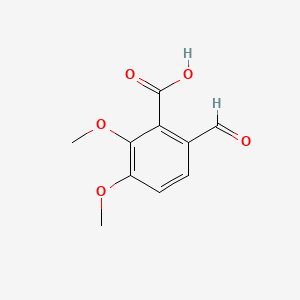
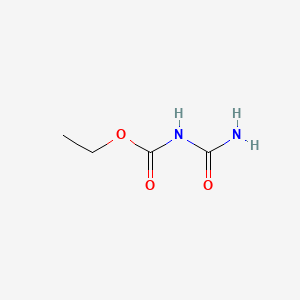
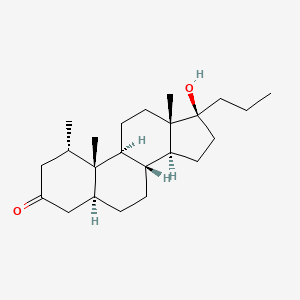
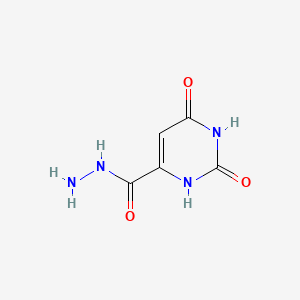
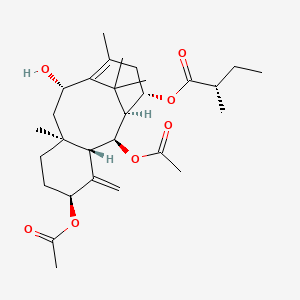
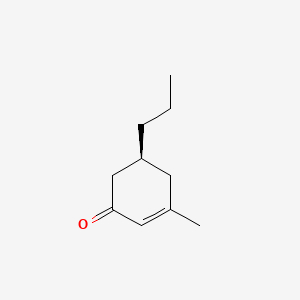
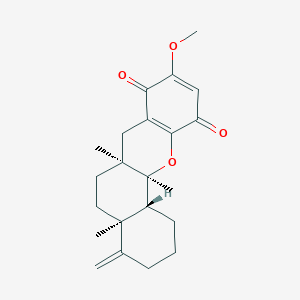
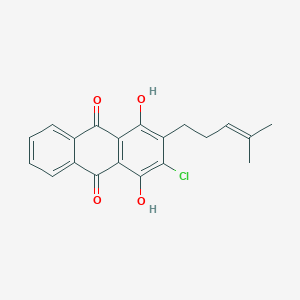
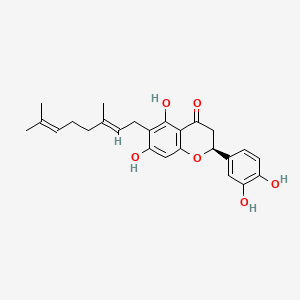
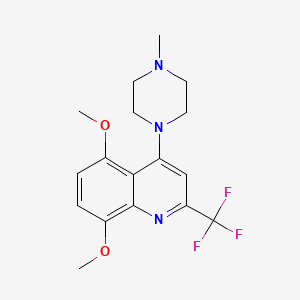
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2-phenylacetonitrile](/img/structure/B1212084.png)
![1-[1-[1-(1,3-Benzodioxol-5-ylmethyl)-5-tetrazolyl]-2-methylpropyl]-4-phenylpiperazine](/img/structure/B1212086.png)
